molecular formula C11H19ClN2O3 B1493261 Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate CAS No. 2098104-63-1

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate

Cat. No.: B1493261
CAS No.: 2098104-63-1
M. Wt: 262.73 g/mol
InChI Key: HIDNDSMPEZTGFO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethyl group, a chlorobutanoic acid moiety, and a piperazine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperazine and chlorobutanoic acid.

  • Reaction Conditions: The reaction involves the esterification of piperazine with chlorobutanoic acid in the presence of a catalyst such as sulfuric acid or an acid chloride.

  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorobutanoic acid moiety.

  • Substitution: Substitution reactions can occur at the piperazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be used in biological studies to understand its interaction with various biological targets.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

  • Ethyl 4-(2-chlorobutanoyl)benzoate: This compound has a similar structure but differs in the presence of a benzene ring.

  • Ethyl 4-(2-chlorobutanoyl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of a piperazine ring.

Properties

IUPAC Name

ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-3-9(12)10(15)13-5-7-14(8-6-13)11(16)17-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDNDSMPEZTGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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